molecular formula C13H13N B1676448 N-Methyldiphenylamine CAS No. 552-82-9

N-Methyldiphenylamine

Cat. No.: B1676448
CAS No.: 552-82-9
M. Wt: 183.25 g/mol
InChI Key: DYFFAVRFJWYYQO-UHFFFAOYSA-N
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Description

N-Methyldiphenylamine is an aromatic tertiary amine with the chemical formula C₁₃H₁₃N. It is characterized by its methyl and diphenylamine functional groups. This compound is known for its applications in various industries, including the manufacture of dyes and as a reagent similar to diphenylamine .

Scientific Research Applications

N-Methyldiphenylamine has several applications in scientific research:

Safety and Hazards

N-Methyldiphenylamine is combustible and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Future Directions

N-Methyldiphenylamine has been used in the synthesis of macrocyclic diphenylamine [n]arenes, which have shown intriguing self-assembling behaviors and ethene/ethyne capture properties . This suggests potential future directions in the areas of supramolecular chemistry and materials science.

Relevant Papers The relevant papers retrieved discuss the use of this compound in the synthesis of macrocyclic diphenylamine [n]arenes and its photochemistry in solution .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyldiphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of N-methylaniline with chlorobenzene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Reagents such as halogens or alkylating agents are used in substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Methyldiphenylamine is unique due to its specific combination of methyl and diphenylamine functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo photochemical transformation to N-methylcarbazole is a notable feature that distinguishes it from other similar compounds .

Properties

IUPAC Name

N-methyl-N-phenylaniline
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InChI

InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFFAVRFJWYYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
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DSSTOX Substance ID

DTXSID4060284
Record name Benzenamine, N-methyl-N-phenyl-
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Molecular Weight

183.25 g/mol
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Physical Description

Liquid; [Merck Index] Yellow liquid; [Acros Organics MSDS]
Record name N-Methyldiphenylamine
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CAS No.

552-82-9
Record name N-Methyl-N-phenylbenzenamine
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Record name Methyldiphenylamine
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Record name N-Methyldiphenylamine
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Record name Benzenamine, N-methyl-N-phenyl-
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Record name Methyldiphenylamine
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Record name METHYLDIPHENYLAMINE
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Synthesis routes and methods

Procedure details

The reaction apparatus was filled with 2 kg (11.8 mol) of diphenylamine and 200 g (1.74 mol) of phosphoric acid. Methanol was introduced at a rate of 50 ml/h for 40 hours at a reaction temperature of 200°C. The reaction mixture was then cooled to 140°C and the upper phase run-off. 1.822 kg of N-methyldiphenylamine (99.2 %) were obtained.
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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